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Compound of Interest

Compound Name: 4-Phenoxyphenylacetic acid

Cat. No.: B134063

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for
4-phenoxyphenylacetic acid, a molecule of interest in pharmaceutical and materials science
research. This document is intended for researchers, scientists, and drug development
professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) characteristics. In the absence of a complete,
publicly available dataset for 4-phenoxyphenylacetic acid, this guide leverages established
spectroscopic principles and data from structurally analogous compounds to provide a robust,
predictive analysis.

Introduction

4-Phenoxyphenylacetic acid (C14H1203, Molar Mass: 228.24 g/mol ) is a carboxylic acid
derivative featuring a phenyl group linked to a phenylacetic acid moiety through an ether
linkage.[1] This structural arrangement confers a unique combination of rigidity and flexibility,
making it a valuable building block in the synthesis of more complex molecules. Accurate
spectroscopic characterization is paramount for confirming the identity, purity, and structure of
this compound in any research or development setting. This guide will delve into the expected
spectroscopic signatures of 4-phenoxyphenylacetic acid, providing a foundational
understanding for its analysis.

Molecular Structure and Spectroscopic Overview

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure
of 4-phenoxyphenylacetic acid.
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Caption: Molecular structure of 4-phenoxyphenylacetic acid.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

'H NMR Spectroscopy

The proton NMR spectrum of 4-phenoxyphenylacetic acid is expected to show distinct
signals for the aromatic protons and the methylene protons of the acetic acid group. Based on
the analysis of similar compounds, the following chemical shifts (d) are predicted in a
deuterated chloroform (CDCIs) solvent.

Predicted Chemical

Proton Assignment _ Multiplicity Integration

Shift (ppm)
Carboxylic Acid (- )

~11-12 Singlet (broad) 1H
COOH)
Aromatic Protons (Hz2', ]

~7.30-7.40 Multiplet 2H
He")
Aromatic Protons (Hs', )

~7.10-7.20 Multiplet 2H
Hs")
Aromatic Protons (H4)  ~7.00-7.10 Multiplet 1H
Aromatic Protons (Hz,

~7.25-7.35 Doublet 2H
Hs)
Aromatic Protons (Hs,

~6.90-7.00 Doublet 2H
Hs)
Methylene Protons (- )

~3.60 Singlet 2H

CH2-)

Causality Behind Predicted Shifts:
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o Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is highly deshielded
due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad
singlet at a high chemical shift.

o Aromatic Protons: The protons on the two phenyl rings will reside in the aromatic region (o
6.5-8.0 ppm). The protons on the phenyl ring attached to the ether oxygen (Hs, Hs) are
expected to be slightly upfield due to the electron-donating effect of the ether linkage. The
protons on the terminal phenyl ring will exhibit a more standard pattern for a monosubstituted
benzene ring.

o Methylene Protons: The methylene protons adjacent to the carboxylic acid and the phenyl
ring are expected to appear as a singlet around 3.60 ppm.

3C NMR Spectroscopy

The 13C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Carbon (-COOH) ~175-178

C. ~157

Ca ~155

C2', C¢' ~130

Cs', Cs' ~124

C4' ~120

C1, C35,Cs ~118-120

Cz, Cs ~130

Methylene Carbon (-CH2-) ~40

Causality Behind Predicted Shifts:

o Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded, appearing
at the lowest field.
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e Aromatic Carbons: The aromatic carbons will appear in the range of d 110-160 ppm. The
carbons directly attached to the oxygen atom (C4 and C1') will be the most deshielded among
the aromatic carbons.

o Methylene Carbon: The aliphatic methylene carbon will be the most shielded, appearing at
the highest field.

Il. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 4-phenoxyphenylacetic acid is expected to show the following characteristic
absorption bands.

Predicted Wavenumber

Vibrational Mode Intensity
(cm~)

O-H Stretch (Carboxylic Acid) 2500-3300 Broad, Strong

C-H Stretch (Aromatic) 3000-3100 Medium

C-H Stretch (Aliphatic) 2850-2960 Medium

C=0 Stretch (Carboxylic Acid) 1700-1725 Strong

C=C Stretch (Aromatic) 1450-1600 Medium-Strong

C-0O Stretch (Ether) 1230-1270 (asymmetric) Strong

C-0O Stretch (Carboxylic Acid) 1210-1320 Strong

O-H Bend (Carboxylic Acid) 910-950 Broad, Medium

Experimental Protocol for ATR-FTIR:

o Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

e Record a background spectrum of the empty ATR accessory.
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e Place a small amount of the solid 4-phenoxyphenylacetic acid sample onto the ATR
crystal, ensuring good contact.

e Record the sample spectrum.

e Clean the ATR crystal thoroughly after the measurement.

IR Spectroscopy Workflow

( )~ A G G

Click to download full resolution via product page

Caption: Workflow for acquiring an ATR-FTIR spectrum.

lll. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 4-phenoxyphenylacetic acid, electron ionization (EI) would likely lead to
the following key fragments.

m/z Predicted Fragment Structure of Fragment
228 [M]*+ [C14aH1203]*

183 [M - COOH]* [C13H110]*

93 [CeHsO]* Phenoxy radical cation
77 [CeHs]* Phenyl cation

45 [COOH]* Carboxyl radical cation

Fragmentation Pathway:

The molecular ion ([M]*) at m/z 228 would be the parent peak. A common fragmentation
pathway for carboxylic acids is the loss of the carboxyl group (mass 45), leading to a significant
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peak at m/z 183. Cleavage of the ether bond can lead to the formation of a phenoxy radical
cation at m/z 93 and a phenyl cation at m/z 77.

([M]*' (m/z 228))

- COOH Ether Cleavage

([M - COOH]* (m/z 183)) ([C6H50]+ (m/z 93))

O

([CGH 5] (m/z 77))

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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